molecular formula C16H22N2OS2 B4090400 (3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol

(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol

Cat. No.: B4090400
M. Wt: 322.5 g/mol
InChI Key: JOLPYAPPZWJYRU-ZIAGYGMSSA-N
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Description

(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a thiazole and a thiophene moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the thiazole and thiophene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol: shares structural similarities with other piperidine derivatives and thiazole-containing compounds.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

Uniqueness

The unique combination of the piperidine ring with thiazole and thiophene groups distinguishes this compound from other compounds

Properties

IUPAC Name

(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS2/c1-10-5-7-20-16(10)13-4-6-18(8-14(13)19)9-15-11(2)17-12(3)21-15/h5,7,13-14,19H,4,6,8-9H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPYAPPZWJYRU-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CCN(CC2O)CC3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)[C@@H]2CCN(C[C@H]2O)CC3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Reactant of Route 2
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Reactant of Route 3
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Reactant of Route 4
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Reactant of Route 5
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol

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